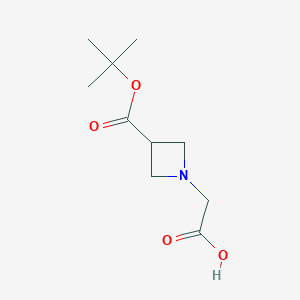

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Description

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]acetic acid |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)7-4-11(5-7)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

NBDXTUGXAKNCQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

General Synthetic Strategy

The preparation of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid typically follows a multi-step synthetic route involving:

- Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

- Introduction of the acetic acid moiety via nucleophilic substitution on the nitrogen atom.

- Purification and isolation of the final compound.

This strategy ensures the selective functionalization of the azetidine ring while maintaining the integrity of the acid group.

Stepwise Preparation Details

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Boc Protection of Azetidine | Azetidine + di-tert-butyl dicarbonate (Boc2O) + base (e.g., triethylamine) | Forms tert-butoxycarbonyl azetidine intermediate; base scavenges acid byproducts. |

| 2 | N-Alkylation with Bromoacetic Acid | Boc-azetidine + bromoacetic acid + base (e.g., potassium carbonate or sodium hydride) | Nucleophilic substitution introduces acetic acid side chain. |

| 3 | Purification | Recrystallization or chromatography | Ensures removal of unreacted starting materials and byproducts. |

This method is widely reported in patent literature and synthetic organic chemistry protocols.

Alternative Synthetic Routes

From Azetidine-3-carboxylic Acid

- Starting from azetidine-3-carboxylic acid , Boc protection is performed to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid .

- The acid group can be converted to methyl ester using thionyl chloride and methanol.

- Subsequent reduction and functional group transformations lead to the desired Boc-protected azetidinyl acetic acid derivatives.

Sulfonylation and Fluorination Intermediates

- Hydroxymethyl azetidine intermediates can be sulfonylated (using reagents such as para-toluenesulfonyl chloride or methanesulfonyl chloride) and then fluorinated to introduce substituents at the 3-position.

- These intermediates can be further manipulated to yield Boc-protected azetidine derivatives with acetic acid moieties.

Industrial Scale Considerations

- Scale-up involves optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry.

- Purification is critical, often employing aqueous extractions and organic solvent washes to reduce impurities like chloromethyl azetidine derivatives to below 1%.

- Use of hydride reducing agents such as sodium borohydride or Red-Al is carefully controlled to achieve high yields and purity.

Analysis of Preparation Methods

Reaction Types Involved

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Boc Protection | Carbamate formation on azetidine nitrogen | Di-tert-butyl dicarbonate (Boc2O), triethylamine |

| N-Alkylation | Nucleophilic substitution on nitrogen | Bromoacetic acid, bases like K2CO3 or NaH |

| Reduction | Conversion of esters or acids to alcohols or amines | Sodium borohydride, Red-Al |

| Sulfonylation | Conversion of hydroxyl groups to sulfonates | Para-toluenesulfonyl chloride, methanesulfonyl chloride |

| Fluorination | Introduction of fluorine substituents | Tetra-butylammonium fluoride (TBAF), hydrogen fluoride/trimethylamine |

Key Reagents and Their Roles

- Di-tert-butyl dicarbonate (Boc2O): Protects the azetidine nitrogen to prevent side reactions.

- Bromoacetic acid: Provides the acetic acid side chain via nucleophilic substitution.

- Bases (triethylamine, potassium carbonate): Neutralize acids formed and promote substitution.

- Hydride reducing agents (sodium borohydride, Red-Al): Reduce esters or intermediates when necessary.

- Sulfonylation reagents: Activate hydroxyl groups for substitution or further functionalization.

Representative Reaction Scheme

Azetidine + Boc2O + Et3N → Boc-Azetidine intermediate

Boc-Azetidine + Bromoacetic acid + K2CO3 → 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Summary Table of Preparation Routes

| Route | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Boc Protection + N-Alkylation | Azetidine | Boc protection, N-alkylation with bromoacetic acid | Straightforward, good yields | Requires careful control of substitution |

| From Azetidine-3-carboxylic acid | Azetidine-3-carboxylic acid | Boc protection, esterification, reduction | Access to substituted azetidines | Multi-step, longer synthesis |

| Sulfonylation/Fluorination Route | Hydroxymethyl azetidine derivatives | Sulfonylation, fluorination, Boc protection | Allows diverse functionalization | More complex, multiple intermediates |

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected azetidine ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Substitution Reactions: The major products are typically substituted azetidine derivatives.

Deprotection Reactions: The major product is the free amine form of azetidine.

Scientific Research Applications

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing the azetidine ring to interact with target molecules without undergoing unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

a) Ring Size and Conformational Effects

- Azetidine (4-membered) : High ring strain increases reactivity but may reduce stability compared to 5- or 6-membered analogs (e.g., pyrrolidine or piperidine derivatives) .

b) Substituent Modifications

- Bicyclic Frameworks : Compounds like 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid show enhanced rigidity, which can improve selectivity in drug-target interactions .

c) Functional Group Variations

- Ketone Introduction: The oxo group in 2-[3-(Boc-amino)-2-oxopyrrolidin-1-yl]acetic acid enables hydrogen bonding, which may influence pharmacokinetic properties such as solubility and metabolic stability .

Biological Activity

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, known by its CAS number 885276-02-8, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is , with a molecular weight of 345.39 g/mol. The compound features a tert-butoxycarbonyl (Boc) group attached to an azetidine ring, which is a four-membered saturated heterocyclic structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds can exhibit antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. Specifically, some azetidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against these pathogens .

Anticancer Properties

The anticancer potential of azetidine derivatives has been a significant focus in recent research. For example, one study highlighted that compounds with similar structures exhibited strong inhibitory effects on cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). The IC50 values reported for these compounds were as low as 0.126 µM, indicating potent activity against cancer cells while showing significantly less toxicity towards normal cells .

Table 1: Biological Activity Overview

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. In animal models such as Sprague-Dawley rats, pharmacokinetic evaluations revealed moderate exposure levels with a peak concentration () of approximately 592 ± 62 mg/mL and a slow elimination half-life () of around 27.4 nM . These findings suggest that the compound may have favorable pharmacokinetic properties for therapeutic applications.

Case Studies

A notable case study involved the evaluation of a related azetidine derivative in a BALB/c nude mouse model inoculated with MDA-MB-231 TNBC cells. The compound significantly inhibited lung metastasis compared to known treatments like TAE226, showcasing its potential as an effective therapeutic agent in oncology .

Q & A

Basic Questions

What are the key structural features of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, and how do they influence reactivity?

The compound contains an azetidine (4-membered nitrogen heterocycle) ring linked to a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The Boc group stabilizes the amine during synthesis, while the strained azetidine ring enhances reactivity in ring-opening reactions for functionalization . The carboxylic acid group enables conjugation to other molecules (e.g., via amide coupling).

Methodological Insight : Confirm stereochemistry and Boc-deprotection efficiency using NMR (¹H/¹³C) and LC-MS. For Boc removal, standard TFA/CH₂Cl₂ (1:1) conditions are recommended .

How should this compound be handled and stored to ensure stability?

The compound is sensitive to moisture, heat, and strong acids/bases. Store under inert gas (argon/nitrogen) at –20°C in a desiccator. Use PPE (gloves, goggles) due to potential irritant properties (H315/H319/H335 hazard codes) .

Methodological Insight : Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) .

Intermediate/Advanced Research Questions

What synthetic strategies are optimal for introducing functional groups to the azetidine ring?

The Boc-protected azetidine can undergo ring-opening nucleophilic substitution. For example:

- Alkylation : React with alkyl halides (e.g., benzyl bromide) in DMF with NaH as base.

- Acylation : Use NHS-activated esters for selective amide bond formation at the acetic acid group .

Methodological Insight : Optimize reaction kinetics using in situ IR or LC-MS to track intermediates. Post-reaction, purify via flash chromatography (silica gel, gradient elution) .

How can crystallographic data resolve contradictions in reported stereochemical outcomes?

Single-crystal X-ray diffraction (SXRD) is critical. Use SHELXTL/SHELXL for structure refinement . For example, discrepancies in diastereomer ratios from asymmetric syntheses can be resolved by comparing experimental unit-cell parameters with Cambridge Structural Database entries .

Methodological Insight : Grow crystals via slow evaporation (MeOH/Et₂O). Resolve ambiguities in torsion angles using Olex2 or Mercury software .

What analytical methods distinguish between Boc-protected and deprotected forms?

- FT-IR : Boc carbonyl stretch appears at ~1680–1720 cm⁻¹; its absence confirms deprotection.

- ¹H NMR : tert-butyl singlet at δ 1.4 ppm vanishes post-TFA treatment.

- LC-MS : Monitor mass shift (Δm/z = –100.12, corresponding to Boc removal) .

Methodological Insight : Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

How does the compound’s stability under acidic conditions impact its use in peptide coupling?

The Boc group is labile in acidic conditions (e.g., TFA), necessitating orthogonal protection (e.g., Fmoc) for peptide synthesis. Pre-activate the carboxylic acid with HATU/DIPEA in DMF before coupling to amines .

Methodological Insight : Monitor side reactions (e.g., azetidine ring-opening) by ¹H NMR. Optimize pH (pH 6–7) to minimize degradation .

What computational models predict its solubility and partition coefficient (logP)?

Use COSMO-RS (via Turbomole) or DFT (B3LYP/6-31G*) to compute logP. Experimental validation: Shake-flask method (octanol/water) with UV quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.